molecular formula C18H21NO3 B8150189 (S)-ethyl 2-amino-3-(4'-methoxy-[1,1'-biphenyl]-3-yl)propanoate

(S)-ethyl 2-amino-3-(4'-methoxy-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150189
M. Wt: 299.4 g/mol
InChI Key: GMRNPFRFMLZOIX-KRWDZBQOSA-N
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Description

(S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique biphenyl structure, which includes a methoxy group and an amino acid ester moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid and ethylamine.

    Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation Reaction: The acid chloride intermediate is then reacted with ethylamine to form the amide intermediate.

    Reduction: The amide intermediate is reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the desired (S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The amino group can be reduced to form an amine using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 4’-hydroxy-[1,1’-biphenyl]-3-yl derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro or bromo derivatives of the biphenyl structure.

Scientific Research Applications

(S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)propanoate: Similar structure but with a different position of the methoxy group.

    2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid: Contains a similar amino acid moiety but lacks the ethyl ester group.

Uniqueness

(S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific chiral configuration and the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of (S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl (2S)-2-amino-3-[3-(4-methoxyphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-22-18(20)17(19)12-13-5-4-6-15(11-13)14-7-9-16(21-2)10-8-14/h4-11,17H,3,12,19H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRNPFRFMLZOIX-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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